2-(2-Amino-5-fluorophenyl)acetonitrile
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Overview
Description
2-(2-Amino-5-fluorophenyl)acetonitrile is an organic compound with the molecular formula C8H7FN2. It is a derivative of acetonitrile, where the nitrile group is attached to a phenyl ring substituted with an amino group and a fluorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-5-fluorophenyl)acetonitrile typically involves the reaction of 2-amino-5-fluorobenzonitrile with appropriate reagents under controlled conditions. One common method is the nucleophilic substitution reaction, where the amino group is introduced to the fluorinated aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-5-fluorophenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino and fluorine groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary amines .
Scientific Research Applications
2-(2-Amino-5-fluorophenyl)acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-(2-Amino-5-fluorophenyl)acetonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino and fluorine groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-fluorobenzonitrile: Similar structure but lacks the acetonitrile group.
2-Amino-4-fluorophenylacetonitrile: Similar structure with a different position of the fluorine atom.
2-Amino-3-fluorophenylacetonitrile: Another positional isomer with the fluorine atom in a different location.
Uniqueness
2-(2-Amino-5-fluorophenyl)acetonitrile is unique due to the specific positioning of the amino and fluorine groups, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
600710-17-6 |
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Molecular Formula |
C8H7FN2 |
Molecular Weight |
150.15 g/mol |
IUPAC Name |
2-(2-amino-5-fluorophenyl)acetonitrile |
InChI |
InChI=1S/C8H7FN2/c9-7-1-2-8(11)6(5-7)3-4-10/h1-2,5H,3,11H2 |
InChI Key |
MIXYAWLQVDSEFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CC#N)N |
Origin of Product |
United States |
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